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Compound of Interest

Compound Name: HS-345

Cat. No.: B15619300

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers working with the NCI-H345 small cell lung carcinoma (SCLC)
cell line.

Frequently Asked Questions (FAQS)
Q1: What is the origin and basic morphology of the NCI-H345 cell line?

The NCI-H345 cell line was established in 1981 from the bone marrow of a 40-year-old
Caucasian male with small cell lung carcinoma. These cells are epithelial-like and grow as
gland-like clusters in suspension, with a small number of attached cells.

Q2: What is the recommended culture medium for NCI-H345 cells?

The recommended medium for NCI-H345 cells is HITES medium, which is a serum-free
formulation. The components for HITES medium are detailed in the table below.

Q3: How should NCI-H345 cells be subcultured?

NCI-H345 cells can be maintained by adding fresh medium every 3 to 4 days, depending on
cell density. For subculturing, it is recommended to collect the cells by centrifugation and
resuspend them in fresh medium. Aggregates can be dispersed by gentle trituration (pipetting
up and down). The use of trypsin is not recommended for this cell line.

Q4: What are the optimal storage conditions for frozen NCI-H345 cells?
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For long-term storage, frozen vials of NCI-H345 cells should be kept in the vapor phase of
liquid nitrogen. Storing them at -70°C will result in a loss of viability.

Q5: Are there any specific genetic characteristics known for NCI-H3457?

Yes, the NCI-H345 cell line is hypotriploid with a modal chromosome number of 63. It also has
a homozygous mutation in the TP53 gene (p.Tyr236Cys)[1].

Troubleshooting Guides
Problem 1: Slow or No Cell Growth

Possible Causes:

e Incorrect Medium Formulation: The absence of essential supplements in the HITES medium
can impede growth.

e Low Seeding Density: Plating cells at too low a density can inhibit proliferation, especially
after thawing.

o Poor Cell Viability After Thawing: Improper thawing technique can lead to significant cell
death.

e Environmental Stress: Incorrect incubator settings (temperature, CO2) can affect cell growth.
Solutions:

o Verify Medium Composition: Double-check the concentrations of all HITES medium
components against the recommended formulation.

e Optimize Seeding Density: After thawing, plate the cells at a higher density to encourage
recovery and growth.

e Proper Thawing Technique: Thaw frozen vials rapidly in a 37°C water bath (approximately 2
minutes), then immediately transfer the cells to pre-warmed medium. Centrifuge the cell
suspension at approximately 125 x g for 5 to 10 minutes to remove the cryoprotective agent
before resuspending in fresh growth medium.
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e Check Incubator Settings: Ensure the incubator is maintained at 37°C with 5% CO2 in a
humidified atmosphere.

Problem 2: Cell Clumping and Formation of Large
Aggregates

Possible Causes:

o Natural Growth Pattern: NCI-H345 cells naturally grow in gland-like clusters. However,
excessively large clumps can lead to cell death in the center due to nutrient and gas
exchange limitations.

o Harsh Centrifugation: High-speed centrifugation can lead to tighter cell pellets that are
difficult to resuspend.

Solutions:

o Gentle Trituration: During subculturing, gently pipette the cell suspension up and down to
break up large aggregates into smaller clusters. Avoid vigorous pipetting, which can cause
cell damage.

o Optimized Centrifugation: Centrifuge cells at a lower speed (e.g., 125 x g) for a sufficient
time (5-10 minutes) to pellet the cells without excessive compaction.

Problem 3: Low Viability in Suspension Cells

Possible Causes:

« Nutrient Depletion: As the cell density increases, nutrients in the medium are consumed
more rapidly.

o Accumulation of Metabolic Waste: High concentrations of metabolic byproducts can be toxic
to cells.

Solutions:

o Regular Medium Renewal: Add fresh medium every 3 to 4 days, or as needed based on the
cell density and medium color.
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» Monitor Cell Density: Do not allow the culture to become overly dense. Subculture the cells
when they reach the appropriate density. The viability of cells in clusters is noted to be better
than that of single cells in the culture.

Quantitative Data Summary

Table 1: Recommended Composition of HITES Medium for NCI-H345 Cell Culture

Supplier Example (or

Component Final Concentration .
equivalent)
DMEM/F-12 Medium - ATCC 30-2006
Insulin 0.005 mg/mi Gibco 12585-014
Transferrin 0.01 mg/ml Sigma T5391
Sodium Selenite 30 nM Sigma S9133
Hydrocortisone 10 nM Sigma H0135
Beta-estradiol 10 nM Sigma E2257
L-Glutamine Solution 2 mM (additional) ATCC 30-2214

Data sourced from ATCC HTB-180 product sheet.

Table 2: Example Proliferation Assay Parameters for NCI-H345 Cells

Parameter Value

Assay Cell Counting Kit-8 (CCK-8)
Drug Apatinib

Concentration Range 50, 100, 150, 200, 250 nM
Incubation Durations 24, 48, 72 hours

Seeding Density Not specified in the source

Data from a study on the anti-tumor effect of apatinib on SCLC[2].
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Experimental Protocols
Protocol 1: Thawing of Cryopreserved NCI-H345 Cells

e Prepare a 15 mL conical tube with 9 mL of pre-warmed complete HITES medium.

e Quickly thaw the frozen vial of NCI-H345 cells in a 37°C water bath for approximately 2
minutes until only a small amount of ice remains.

» Wipe the outside of the vial with 70% ethanol.

o Slowly transfer the contents of the vial to the 15 mL conical tube containing the pre-warmed
medium.

o Centrifuge the cell suspension at 125 x g for 5-10 minutes.

o Aspirate the supernatant containing the cryoprotective agent.

o Gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed HITES medium.
o Transfer the cell suspension to a T-25 or T-75 culture flask.

e Incubate at 37°C in a humidified atmosphere with 5% CO2.

Replace the medium after 24 hours to remove any remaining dead cells.

Protocol 2: Proliferation Assay using CCK-8

o Subculture NCI-H345 cells and determine the cell concentration and viability using a
hemocytometer and trypan blue.

o Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well in 100 pL of HITES medium).

 Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to acclimate.

o Prepare serial dilutions of the test compound (e.g., apatinib) in HITES medium at 2x the final
desired concentrations|[2].
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e Add 100 pL of the diluted compound to the respective wells. For control wells, add 100 pL of
medium with the vehicle control.

 Incubate the plate for the desired time points (e.g., 24, 48, 72 hours)[2].

o At the end of the incubation period, add 10 pL of CCK-8 solution to each well.
 Incubate the plate for 1-4 hours at 37°C.

o Measure the absorbance at 450 nm using a microplate reader.

o Calculate the cell viability as a percentage of the control.

Protocol 3: Apoptosis Assay using Annexin V-FITC and
Propidium lodide (PI) Staining

e Seed 1 x 10"6 NCI-H345 cells in a T-25 flask and treat with the desired compound for the
specified duration. Include an untreated control.

o Collect the cells (including any floating cells in the medium) by centrifugation at
approximately 200 x g for 5 minutes|[3].

» Wash the cells twice with cold 1X PBS, centrifuging after each wash.

» Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106
cells/mL[4].

e Transfer 100 pL of the cell suspension to a new tube.

e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension[4].

¢ Gently vortex the tube and incubate for 15 minutes at room temperature in the dark[4].
e Add 400 pL of 1X Binding Buffer to each tube.

» Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both
Annexin V and PI. Early apoptotic cells will be Annexin V positive and Pl negative. Late
apoptotic or necrotic cells will be positive for both Annexin V and PI[4].

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.researchgate.net/figure/The-proliferation-rate-of-NCI-H345-cells-A-following-treatments-with-increasing_fig3_354954189
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Mandatory Visualizations
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Fresh Medium Culture Flask (37°C, 5% CO2)

Click to download full resolution via product page

Caption: Workflow for thawing cryopreserved NCI-H345 cells.
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Caption: Simplified PI3K/Akt signaling pathway relevant in SCLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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